
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which shares a morpholine moiety and a methylated nitrogen similar to our compound of interest, was achieved in nine steps with an overall yield of 36%. Key steps included bromination of 3-acetylpyridine and dehydration of a diol with cyclization, which are techniques that could potentially be applied to the synthesis of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile has been studied using X-ray structural analysis. For example, 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine was analyzed and provided insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety . These findings suggest that similar analytical techniques could be used to elucidate the structure of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions. For instance, 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to a chloro-acetylamino derivative and then reacted with different amines. It was also used to synthesize a variety of fused heterocyclic compounds, indicating the potential reactivity of the morpholino and carbonitrile groups in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For example, the absorption and emission spectra of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine were studied in different solvents, revealing information about its electronic transitions and excited state behavior . These findings could provide a basis for predicting the properties of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile, such as its absorption and emission characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile and its derivatives have been extensively researched for their synthesis and chemical properties, leading to their application in various scientific fields. For instance, they have been utilized in the efficient synthesis of compounds showing potent antimicrobial properties, including arecoline derivatives, which are synthesized through a series of reactions with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). This showcases the compound's role in creating new antimicrobials.
Application in Chemosensors
The compound's derivatives have been applied in the design of chemosensors for the selective identification of Pd2+ ions, highlighting its significance in environmental monitoring and metal ion detection. The developed chemosensors exhibit fluorescence turn-off performances in methanol, providing a low limit of detection for Pd2+ ions, which are highly toxic (Shally et al., 2020). This application is crucial for the detection of hazardous substances in environmental samples.
Catalytic Applications
Furthermore, novel N-methyl morpholine-based ionic liquids have been synthesized and used as catalysts for Knoevenagel condensation, demonstrating the compound's utility in enhancing chemical reactions (Xu et al., 2017). This catalytic application is important for the development of synthetic methodologies that are more efficient and environmentally friendly.
Biological Activity and DNA Binding
The biological activity and DNA binding capabilities of related compounds have also been explored, such as the study of DNA binding and biological activity of platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. This research provides insights into the relationship between molecular structure and biological activity, which is crucial for the development of new therapeutic agents (Brodie, Collins, & Aldrich-Wright, 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-5-4-13-10-12(2-3-14(13)17)15(11-16)18-6-8-19-9-7-18/h2-3,10,15H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFDTMKTSNFTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)
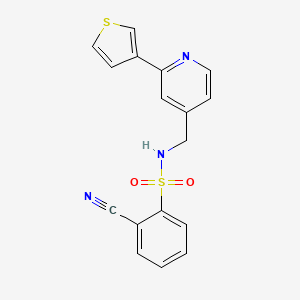
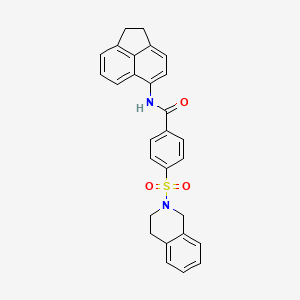
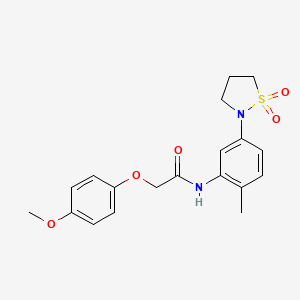
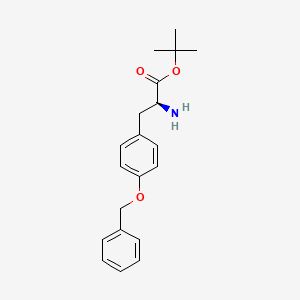
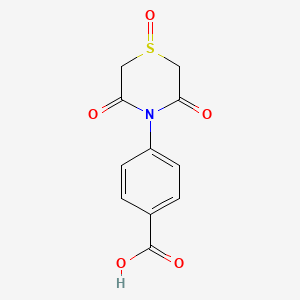
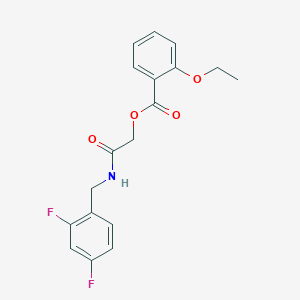
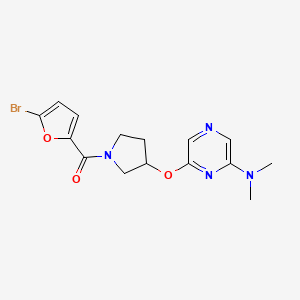
![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)
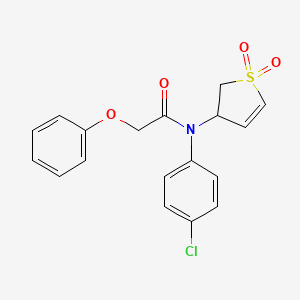
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)